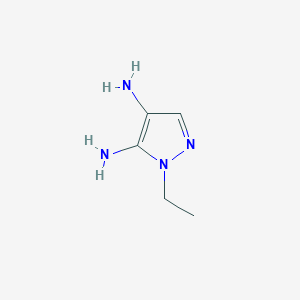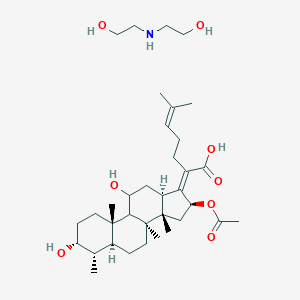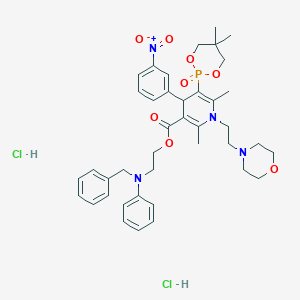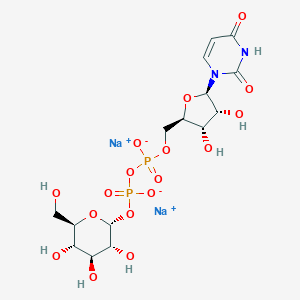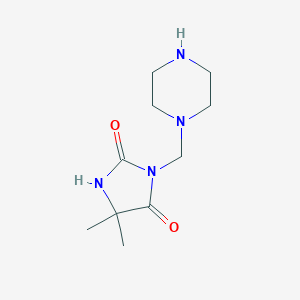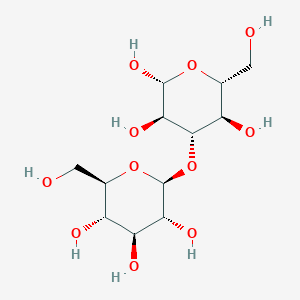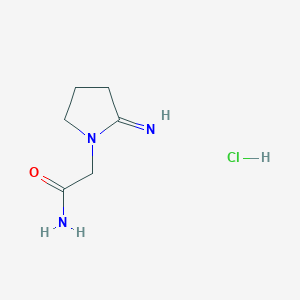
2-Imino-1-pyrrolidineacetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-1-pyrrolidineacetamide monohydrochloride, also known as piracetam, is a nootropic drug that has been used to enhance cognitive function. It was first synthesized in 1964 by Corneliu Giurgea, a Romanian chemist. Piracetam has been extensively studied for its effects on memory, learning, and other cognitive functions.
Wirkmechanismus
The exact mechanism of action of 2-Imino-1-pyrrolidineacetamide monohydrochloride is not fully understood. It is thought to work by enhancing the function of neurotransmitters in the brain, particularly acetylcholine. Piracetam may also improve blood flow and oxygen utilization in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. Piracetam may also increase the activity of glutamate receptors, which are involved in synaptic plasticity and learning. Additionally, 2-Imino-1-pyrrolidineacetamide monohydrochloride has been shown to improve the fluidity of cell membranes, which may improve communication between neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has a number of advantages for lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also relatively easy to administer and can be given orally. However, 2-Imino-1-pyrrolidineacetamide monohydrochloride has a short half-life and may require multiple doses throughout the day to maintain its effects. Additionally, the exact dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride is not well-established, which may make it difficult to compare results across studies.
Zukünftige Richtungen
There are a number of future directions for 2-Imino-1-pyrrolidineacetamide monohydrochloride research. One area of interest is the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in combination with other drugs or therapies to enhance its effects. Finally, there is a need for more research to establish the optimal dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride and to better understand its mechanism of action.
Synthesemethoden
Piracetam can be synthesized through the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by reaction with ammonia and hydrochloric acid. The final product is obtained through recrystallization from water.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its effects on cognitive function. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
151602-33-4 |
|---|---|
Produktname |
2-Imino-1-pyrrolidineacetamide monohydrochloride |
Molekularformel |
C6H12ClN3O |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
2-(2-iminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-5-2-1-3-9(5)4-6(8)10;/h7H,1-4H2,(H2,8,10);1H |
InChI-Schlüssel |
RTRNJMRCZYGPBV-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
Kanonische SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
Synonyme |
1-Carbamidomethyl-2-iminopyrrolidine chlorhydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




